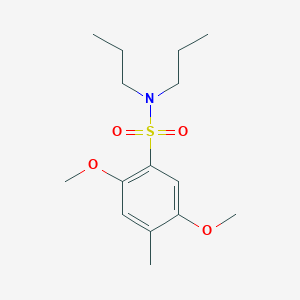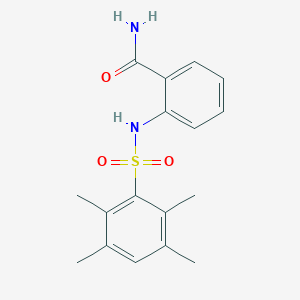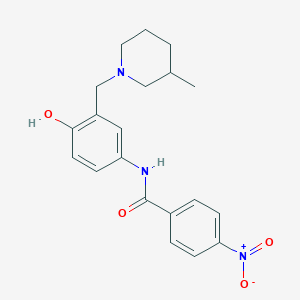
4-iodo-N-(3-quinolinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-N-(3-quinolinyl)benzenesulfonamide, also known as IQS, is a chemical compound that has been widely studied for its potential applications in scientific research. IQS belongs to a class of compounds known as sulfonamides, which have been used for various medicinal purposes since the early 20th century. In
Applications De Recherche Scientifique
4-iodo-N-(3-quinolinyl)benzenesulfonamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Mécanisme D'action
The mechanism of action of 4-iodo-N-(3-quinolinyl)benzenesulfonamide involves its ability to inhibit specific enzymes involved in various biological processes. For example, in cancer cells, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. Inhibition of this enzyme results in reduced cell proliferation and tumor growth. In neurodegenerative diseases, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme results in increased levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-N-(3-quinolinyl)benzenesulfonamide vary depending on the specific biological processes that it targets. In cancer cells, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, resulting in reduced tumor growth. In neurodegenerative diseases, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been shown to increase acetylcholine levels, which can improve cognitive function. In infectious diseases, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-iodo-N-(3-quinolinyl)benzenesulfonamide in lab experiments is its well-established synthesis method, which allows for easy production of pure 4-iodo-N-(3-quinolinyl)benzenesulfonamide. Additionally, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields, making it a well-characterized compound. However, one limitation of using 4-iodo-N-(3-quinolinyl)benzenesulfonamide in lab experiments is its potential toxicity, which can vary depending on the specific biological processes that it targets. Careful consideration should be taken when using 4-iodo-N-(3-quinolinyl)benzenesulfonamide in experiments involving living organisms.
Orientations Futures
There are several future directions for research involving 4-iodo-N-(3-quinolinyl)benzenesulfonamide. One area of interest is its potential use in developing new cancer therapies. Further studies can explore the specific mechanisms by which 4-iodo-N-(3-quinolinyl)benzenesulfonamide inhibits cancer cell growth and identify potential targets for drug development. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies can explore the effects of 4-iodo-N-(3-quinolinyl)benzenesulfonamide on cognitive function and identify potential targets for drug development. Finally, there is potential for developing new antibiotics based on 4-iodo-N-(3-quinolinyl)benzenesulfonamide's antibacterial and antifungal properties. Further studies can explore the specific mechanisms by which 4-iodo-N-(3-quinolinyl)benzenesulfonamide inhibits bacterial and fungal growth and identify potential targets for drug development.
Conclusion:
In conclusion, 4-iodo-N-(3-quinolinyl)benzenesulfonamide is a well-characterized compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method is well-established, and its mechanism of action has been shown to target specific enzymes involved in various biological processes. While there are potential advantages and limitations to using 4-iodo-N-(3-quinolinyl)benzenesulfonamide in lab experiments, its potential applications in developing new cancer therapies, treating neurodegenerative diseases, and developing new antibiotics make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of 4-iodo-N-(3-quinolinyl)benzenesulfonamide involves the reaction of 4-iodobenzenesulfonyl chloride with 3-aminoquinoline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 4-iodo-N-(3-quinolinyl)benzenesulfonamide. This synthesis method has been well-established and has been used in various studies involving 4-iodo-N-(3-quinolinyl)benzenesulfonamide.
Propriétés
Formule moléculaire |
C15H11IN2O2S |
|---|---|
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
4-iodo-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H11IN2O2S/c16-12-5-7-14(8-6-12)21(19,20)18-13-9-11-3-1-2-4-15(11)17-10-13/h1-10,18H |
Clé InChI |
KLLVQHGHBFIBTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)I |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)
